N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide

Description

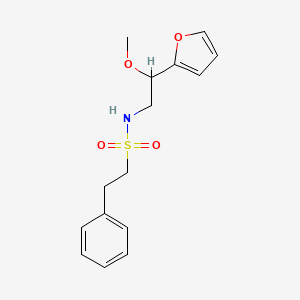

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-19-15(14-8-5-10-20-14)12-16-21(17,18)11-9-13-6-3-2-4-7-13/h2-8,10,15-16H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHMIRNBQGQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of furan-2-carboxaldehyde, which undergoes a series of reactions including condensation, reduction, and sulfonation to yield the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various furan derivatives, tetrahydrofuran compounds, and substituted sulfonamides. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, protein synthesis, and cell signaling, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and has been studied for its metal complexation and biological activities.

Furan-2-carboxylic acid derivatives: These compounds are used in various chemical syntheses and have similar reactivity patterns.

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is unique due to its combination of a furan ring, methoxyethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented by the following formula:

It features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits biological activity through various mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit several protein kinases involved in cellular signaling pathways. This inhibition can lead to the modulation of cell proliferation, differentiation, and apoptosis, which are critical in cancer therapy .

- Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines, thereby offering potential therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Cancer Treatment : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling cascade, which is often dysregulated in cancer .

- Inflammatory Disorders : Another study assessed the compound's efficacy in models of acute inflammation. Results indicated that treatment with this sulfonamide reduced edema formation and inflammatory cell infiltration, supporting its potential application in treating conditions like arthritis or asthma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.